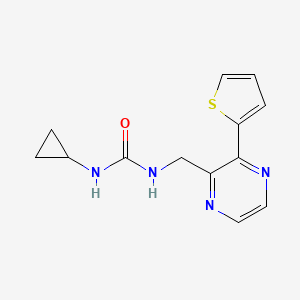

1-Cyclopropyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea

Description

1-Cyclopropyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is a urea-based small molecule featuring a pyrazine core substituted with a thiophene moiety and a cyclopropyl group. Urea derivatives are widely explored in drug discovery due to their hydrogen-bonding capacity, which enhances target binding .

Properties

IUPAC Name |

1-cyclopropyl-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4OS/c18-13(17-9-3-4-9)16-8-10-12(15-6-5-14-10)11-2-1-7-19-11/h1-2,5-7,9H,3-4,8H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBTUCFJDUMVBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)NCC2=NC=CN=C2C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cyclopropyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea involves multiple steps, typically starting with the preparation of the thiophene and pyrazine intermediates. Common synthetic routes include:

Thiophene Synthesis: Thiophene derivatives can be synthesized through condensation reactions such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.

Pyrazine Synthesis: Pyrazine derivatives are often synthesized via cyclization reactions involving appropriate precursors.

Final Coupling: The final step involves coupling the thiophene and pyrazine intermediates with a cyclopropyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Cyclopropyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The pyrazine moiety can be reduced to form dihydropyrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene and pyrazine rings.

Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, utilizing boron reagents to form new carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and palladium catalysts for coupling reactions.

Scientific Research Applications

1-Cyclopropyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in drug discovery and development.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea involves its interaction with specific molecular targets. The thiophene and pyrazine rings allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

AT9283 (1-Cyclopropyl-3-(3-(5-(Morpholinomethyl)-1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea)

Core Structure :

- Benzimidazole-Pyrazole Core: AT9283 incorporates a benzimidazole-pyrazole scaffold linked to a morpholinomethyl group, distinguishing it from the pyrazine-thiophene core of the target compound.

- Urea Linkage : Both compounds share the 1-cyclopropyl-3-(substituted)urea pharmacophore.

Pharmacological Profile :

- Target : AT9283 is a multi-kinase inhibitor with potent activity against Syk, Aurora A/B, JAK, and Abl kinases .

- Mechanism : Inhibits Syk-dependent phosphorylation of LAT, PLCγ1, and MAP kinases (Erk1/2, p38, JNK), suppressing mast cell degranulation and cytokine secretion (e.g., TNF-α, IL-4) .

- In Vivo Efficacy : Reduces Evans blue extravasation and mast cell degranulation in murine passive cutaneous anaphylaxis (PCA) models at 30–100 mg/kg .

Key Differentiators :

- The morpholinomethyl group in AT9283 enhances solubility and kinase selectivity compared to the thiophene-pyrazine motif.

1-(3-Phenylpropyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea

Core Structure :

- Triazolopyridazine Core : This compound replaces pyrazine with a triazolopyridazine ring, altering electronic properties and binding interactions.

Pharmacological Implications :

- The triazolopyridazine core may enhance metabolic stability due to reduced susceptibility to oxidative degradation compared to pyrazine.

Pyrazolo[1,5-a]pyrazine Derivatives (e.g., EU Patent Compounds)

Core Structure :

- Pyrazolo[1,5-a]pyrazine: These derivatives feature fused pyrazole-pyrazine rings with substituents like diethylamino azetidine or pyrrolidinyl groups .

Functional Insights :

- The diethylamino azetidine group improves solubility and membrane permeability.

Structural and Functional Analysis

Core Heterocycles and Binding Affinity

| Compound | Core Structure | Key Substituents | Target Kinases |

|---|---|---|---|

| Target Compound | Pyrazine-Thiophene | Cyclopropyl, Thiophene | Syk (predicted) |

| AT9283 | Benzimidazole-Pyrazole | Morpholinomethyl | Syk, Aurora, JAK, Abl |

| EU Patent Compounds | Pyrazolo[1,5-a]pyrazine | Diethylamino azetidine | Aurora, Flt3 |

- Thiophene vs. Morpholinomethyl: Thiophene’s electron-rich π-system may enhance interactions with hydrophobic kinase pockets, while morpholinomethyl improves solubility .

- Pyrazine vs.

Pharmacokinetic and Toxicity Considerations

- Metabolic Stability : The cyclopropyl group in both AT9283 and the target compound reduces metabolic oxidation, enhancing half-life .

- Solubility: AT9283’s morpholinomethyl group likely confers better aqueous solubility than the thiophene-pyrazine analog, which may require formulation optimization .

- Selectivity : The target compound’s simpler structure (pyrazine-thiophene) may reduce off-target kinase interactions compared to AT9283’s multi-kinase activity .

Biological Activity

1-Cyclopropyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is a compound of interest in medicinal chemistry due to its unique structural features, which include a cyclopropyl group, thiophene, and pyrazine moieties. These components contribute to its potential biological activities, making it a candidate for drug development and other applications.

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of Intermediates : The thiophene and pyrazine rings are synthesized through various methods such as the Gewald reaction for thiophenes and cyclization reactions for pyrazines.

- Final Coupling : The cyclopropyl isocyanate is coupled with the thiophene and pyrazine intermediates under controlled conditions to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound may modulate the activity of enzymes or receptors, leading to various pharmacological effects.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

- Anticancer Activity : Compounds featuring thiophene and pyrazine rings have shown promise in inhibiting cancer cell proliferation. For instance, derivatives similar to this compound were evaluated for their cytotoxicity against human tumor cell lines, demonstrating IC50 values ranging from 49.79 µM to 113.70 µM across different cell lines such as RKO, PC-3, and HeLa .

- Antimicrobial Properties : Urea derivatives often possess antibacterial and antifungal activities. The presence of the thiophene group can enhance these properties by facilitating interactions with microbial targets .

- Anti-inflammatory Effects : Similar compounds have been reported to exhibit anti-inflammatory activities, making them potential candidates for treating inflammatory diseases .

Case Studies

Several studies have highlighted the biological potential of related compounds:

- Study on Pyrazine Derivatives : A study evaluated various pyrazine derivatives for their anticancer properties, revealing that those incorporating thiophene exhibited enhanced potency against cancer cell lines .

- Antiviral Activity : Research has documented antiviral properties in compounds containing similar structural elements, suggesting that this compound may also possess such activity .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other known compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Suprofen | Thiophene derivative | Anti-inflammatory |

| Pyrazinamide | Pyrazine derivative | Antitubercular |

| Ledipasvir | Thiophene-containing | Antiviral (HCV treatment) |

Q & A

Q. What are the standard synthetic routes for preparing 1-Cyclopropyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea?

- Methodological Answer : The compound can be synthesized via urea-forming reactions between isocyanates and amines. A typical approach involves reacting cyclopropyl isocyanate with an amine-functionalized pyrazine-thiophene intermediate. For example:

- Step 1 : Prepare the pyrazine-thiophene scaffold by coupling 3-(thiophen-2-yl)pyrazin-2-ylmethanol with a cyclopropylamine derivative under reflux in toluene or dichloromethane (DCM) with a base like triethylamine to neutralize HCl byproducts .

- Step 2 : Treat the intermediate with cyclopropyl isocyanate in anhydrous DCM, followed by crystallization using ethanol-acetic acid mixtures .

- Key Considerations : Monitor reaction progress via TLC (e.g., PE/EtOAc = 1:1) and confirm purity via column chromatography (e.g., 23% EtOAc in PE) .

Q. How is the purity and structural integrity of the compound validated in academic research?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection (λ = 254 nm) .

- NMR : Confirm the urea linkage (NH protons at δ ~6.5–7.5 ppm) and thiophene/pyrazine aromatic signals (δ ~7.0–8.5 ppm) .

- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion) .

- Crystallography : Single-crystal X-ray diffraction (if crystallizable) to resolve bond lengths and angles, as demonstrated for analogous thiourea derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Use software like Gaussian to model the electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. The Colle-Salvetti correlation-energy formula can approximate electron correlation effects, validated against experimental NMR/UV-Vis data .

- Applications : Predict reactivity at the urea moiety (e.g., nucleophilic attack sites) or π-π stacking interactions between the pyrazine-thiophene system and biological targets .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Variable Control : Compare assay conditions (e.g., bacterial strains, solvent/DMSO concentrations) across studies .

- Structure-Activity Relationship (SAR) : Test halogenated analogs (e.g., chloro or trifluoromethyl substituents), as halogenation often enhances antibacterial potency in thiophene derivatives .

- Dose-Response Analysis : Use IC50/EC50 curves to differentiate true activity from solvent artifacts .

Q. How can the urea moiety influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- Solubility : The urea group enhances water solubility via hydrogen bonding but may reduce membrane permeability. Test logP values (e.g., shake-flask method) to balance hydrophilicity .

- Metabolic Stability : Incubate with liver microsomes to assess susceptibility to CYP450-mediated oxidation. Methylation of the pyrazine ring (e.g., 3-methylpyrazine) can improve stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.